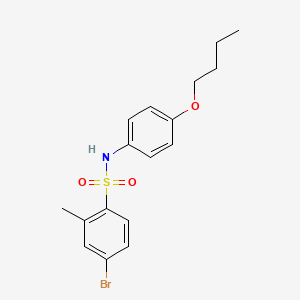
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide, also known as BBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBS is a sulfonamide derivative that has a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can reduce inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in pain sensation, mood, appetite, and other physiological processes. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been shown to modulate the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the production of prostaglandins and other inflammatory mediators, which can alleviate pain and inflammation. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can also modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its analgesic and antipyretic effects. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide. One area of research is the development of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another area of research is the investigation of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide in combination with other drugs for the treatment of pain and inflammation. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide may also have potential applications in the treatment of other conditions, such as neurodegenerative diseases and psychiatric disorders. Further studies are needed to fully understand the mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide and its potential therapeutic applications.
Conclusion:
In conclusion, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is relatively simple, and it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, but its mechanism of action is not fully understood, and its safety and efficacy in humans are not well established. Future research is needed to fully understand the potential of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide involves the reaction of 4-butoxyaniline with 4-bromo-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with aqueous sodium hydroxide to yield the final product. The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is relatively simple and can be carried out on a large scale, making it a cost-effective option for drug development.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has also been found to be effective in the treatment of neuropathic pain and chronic pain conditions. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-11-22-16-8-6-15(7-9-16)19-23(20,21)17-10-5-14(18)12-13(17)2/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIRRFIYPWKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

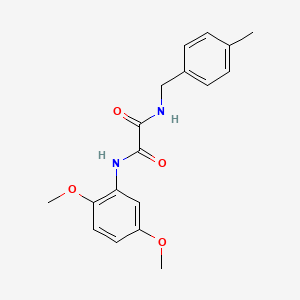
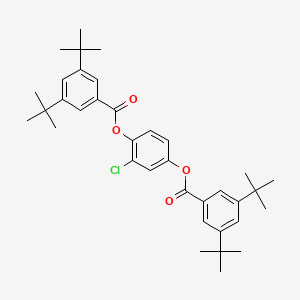
![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)

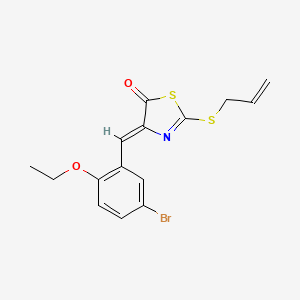
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
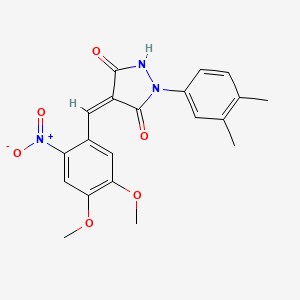
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)